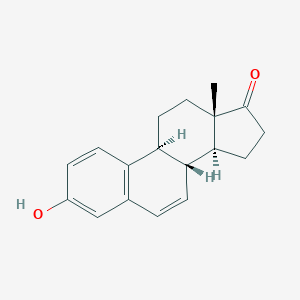

6-Dehydroestrone

描述

Historical Perspectives on the Discovery and Initial Synthesis of 6-Dehydroestrone

The initial partial synthesis of this compound was a notable achievement in steroid chemistry during the mid-20th century. In 1950, a team of researchers including St. Kaufmann, J. Pataki, G. Rosenkranz, and Carl Djerassi at Syntex accomplished this synthesis. capes.gov.brresearchgate.net Their work was part of a broader program focused on creating estrogens from non-estrogenic steroid precursors. capes.gov.br

The synthesis route involved the aromatization of an androgen derivative. researchgate.net The process began with Δ1,4-androstadiene-3,17-dione. researchgate.net This starting material underwent a Wohl-Ziegler bromination, which selectively introduced a bromine atom at the C6 position. The subsequent step was dehydrobromination to yield Δ1,4,6-androstatriene-3,17-dione. researchgate.net The final and key step was the aromatization of this triene-dione in a mineral oil solution at high temperatures (600°C), which resulted in the formation of this compound (also referred to as Δ6-isoequilin) in a 40% yield. researchgate.net The structure of the resulting compound was confirmed through hydrogenation to estrone (B1671321) and dehydrogenation to equilenin (B1671562). researchgate.net This work represented the first partial synthesis of equilenin from a steroid possessing an angular methyl group at the C-10 position. researchgate.net

Other early synthetic methods included the dehydrogenation at the C6 position using selenium dioxide (SeO₂). This process involves refluxing the starting steroid, such as 1-methylestrone, with selenium dioxide in a solvent like acetic acid or dioxane to introduce the C6-C7 double bond.

Significance of this compound as a Steroidal Estrogen Analog in Academic Research

The significance of this compound in academic research stems from its utility in probing the structural requirements for estrogenic activity and its role as a precursor for other biologically important molecules. semanticscholar.org

Research has shown that the presence of the C6-C7 double bond in this compound considerably reduces its estrogenic activity compared to estrone. semanticscholar.org This finding highlighted the importance of the hydrogen atoms at the C6 position for the full physiological activity of estrone, demonstrating a key structure-activity relationship in the steroid nucleus. semanticscholar.org

Further studies into its mechanism of action revealed differential binding to estrogen receptor (ER) subtypes. Compared to estrone, this compound exhibits a significantly decreased binding affinity for ERα, while its binding affinity for ERβ remains nearly the same. oup.com This differential affinity has made it a useful tool for researchers studying the distinct physiological roles mediated by the two ER subtypes. oup.com

Beyond its direct biological effects, this compound has been a valuable synthetic intermediate. For instance, in 1958, this compound acetate (B1210297) was used as the starting material for the catalytic reduction and tritiation to produce [6,7-³H₂]estrone 3-acetate. This synthesis provided a critical radiolabeled estrogen that has been widely used in biological studies to trace the metabolic fate and distribution of estrogens. biosynth.com Furthermore, its structure has served as a backbone for the synthesis of novel substituted estrogens, such as C7-alkylsubstituted 6,7-dehydroestrones, explored for potential applications in medical imaging and therapy. researchgate.net It has also been investigated in the context of developing aromatase inhibitors, which are crucial in studying estrogen-dependent conditions. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₈H₂₀O₂ | cymitquimica.com |

| Molar Mass | 268.35 g/mol | cymitquimica.combiosynth.com |

| IUPAC Name | 3-hydroxyestra-1,3,5(10),6-tetraen-17-one | cymitquimica.com |

| CAS Number | 2208-12-0 | cymitquimica.combiosynth.com |

| Synonyms | Δ⁶-Estrone, 6,7-Dehydroestrone, Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy- | cymitquimica.com |

Table 2: Comparative Estrogen Receptor (ER) Binding of this compound

| Compound | Relative Binding Affinity vs. Estrone (ERα) | Relative Binding Affinity vs. Estrone (ERβ) | Source |

|---|---|---|---|

| Estrone (E1) | 100% | 100% | oup.com |

| This compound | ~10% | ~100% | oup.com |

Structure

3D Structure

属性

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRRIQCGCGCMQA-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043221 | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-12-0 | |

| Record name | 6-Dehydroestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Dehydroestrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Dehydroestrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Synthesis and Derivatization Strategies of 6 Dehydroestrone

Stereoselective Introduction of Oxygen Functionalities in Ring B

The introduction of oxygen-containing functional groups into the B-ring of the steroid nucleus is a critical step in the synthesis of many biologically active estrogens. The Δ⁶-double bond in 6-dehydroestrone serves as a versatile starting point for such transformations.

Osmium Tetroxide Oxidation to 6α,7α-Glycols and Subsequent Inversion to 6β,7α-Glycols

The oxidation of this compound and its derivatives using osmium tetroxide (OsO₄) is a well-established method for the stereospecific formation of cis-diols. researchgate.netwikipedia.org This reaction proceeds via a [3+2] cycloaddition mechanism, where the OsO₄ adds to the double bond from the less hindered α-face of the steroid, resulting in an intermediate osmate ester. wikipedia.org Subsequent hydrolysis of this ester yields the corresponding 6α,7α-glycol. researchgate.netwikipedia.org

Further treatment of the 6α,7α-glycols with an acid catalyst leads to an inversion of stereochemistry at the C-6 position, affording the thermodynamically more stable 6β,7α-glycols. researchgate.net This inversion is a crucial step for accessing a different set of stereoisomers with potentially distinct biological activities.

Table 1: Osmium Tetroxide Oxidation of this compound Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Osmium Tetroxide | 6α,7α-dihydroxyestrone | researchgate.net |

| 6-Dehydroestradiol derivatives | Osmium Tetroxide | Corresponding 6α,7α-glycols | researchgate.net |

Peracid Oxidation to 6α,7α-Oxides and Acidic Ring Opening to 6β,7α-Glycols

An alternative strategy for introducing oxygen functionalities involves the epoxidation of the Δ⁶-double bond with a peracid. researchgate.netcore.ac.uk This reaction typically yields the 6α,7α-oxide (epoxide) as the major product, again due to the steric hindrance on the β-face. researchgate.netcore.ac.uk

The resulting 6α,7α-epoxides are versatile intermediates that can undergo acid-catalyzed ring-opening. researchgate.netmasterorganicchemistry.comlibretexts.org Treatment with aqueous acid leads to the formation of trans-diols. masterorganicchemistry.comlibretexts.org In the context of 6α,7α-epoxyestrone derivatives, this acidic hydrolysis results in the formation of 6β,7α-glycols. researchgate.net The mechanism involves protonation of the epoxide oxygen, followed by nucleophilic attack of water at the C-7 position, leading to an inversion of configuration at this center.

Hydride Reduction of Oxides to 7α-Alcohols

The 6α,7α-oxides can also be regioselectively reduced to form 7α-alcohols. researchgate.netcore.ac.uk Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of opening the epoxide ring. core.ac.ukharvard.edu The hydride attacks the less sterically hindered C-6 position, leading to the cleavage of the C6-O bond and the formation of a 7α-hydroxy group. researchgate.netcore.ac.uk This method provides a direct route to 7α-hydroxyestrone and its derivatives, which are important precursors for other functionalized steroids. researchgate.net

Regioselective Functionalization at C-6 and C-7

The C-6 and C-7 positions of the steroid nucleus are prime targets for functionalization to modulate biological activity.

Introduction of Hydroxyl Groups at C-6 and Dehydration to Delta-6 Estrogens

An efficient method for the synthesis of Δ⁶-estrogens involves the introduction of a hydroxyl group at the C-6 position of a protected estrogen, followed by dehydration. nih.gov The introduction of the C-6 hydroxyl group can be achieved using a superbase. nih.gov Subsequent dehydration, for instance with the Martin sulfurane reagent or methyltriphenoxyphosphonium iodide, yields the desired Δ⁶-estrogen in high yield. nih.gov

Table 2: Synthesis of Delta-6 Estrogens

| Step | Reagents | Outcome | Reference |

|---|---|---|---|

| Hydroxylation | Superbase | Introduction of hydroxyl group at C-6 | nih.gov |

C-7 Alkyl Substitution via C-Nucleophile Addition to 6-Ketoestrone (B123499) Derivatives

The introduction of alkyl substituents at the C-7 position can be accomplished through the reaction of C-nucleophiles with 6-ketoestrone derivatives. researchgate.net The process begins with the formation of the enolate of a suitably protected 6-ketoestrone derivative. This enolate then reacts with an alkylating agent, such as an amidoiodoalkane, via nucleophilic addition. This addition typically results in a mixture of 7α- and 7β-substituted products, with the 7α-isomer being the major product. The subsequent steps involve the reduction of the 6-keto group and dehydration of the resulting 6-hydroxy group to reintroduce the Δ⁶-double bond, yielding the C-7 alkyl-substituted 6,7-dehydroestrone derivative. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6α,7α-Glycols |

| 6β,7α-Glycols |

| 6α,7α-Oxides |

| 7α-Alcohols |

| Delta-6 Estrogens |

| 6-Ketoestrone |

| Osmium Tetroxide |

| Martin sulfurane reagent |

| methyltriphenoxyphosphonium iodide |

Isotopic Labeling of this compound for Tracer Studies

Isotopically labeled estrogens are indispensable for modern biomedical research, enabling detailed investigation of metabolic pathways, pharmacokinetics, and receptor interactions. The incorporation of stable (deuterium, ²H) or radioactive (tritium, ³H) isotopes into the estrogen framework allows for highly sensitive and specific detection in biological matrices. This compound, with its characteristic C6-C7 double bond, serves as a versatile and crucial precursor for the synthesis of these labeled tracer compounds.

The synthesis of deuterium-labeled estrone (B1671321) can be efficiently achieved through the catalytic reduction of the Δ⁶ double bond in this compound. This method offers a direct route for introducing two deuterium (B1214612) atoms into the B-ring of the steroid nucleus, resulting in [6,7-²H₂]estrone.

The procedure typically involves the reaction of this compound with deuterium gas (D₂) in the presence of a heterogeneous catalyst. Palladium on charcoal (Pd/C) is a commonly employed catalyst for this transformation. The reaction proceeds via the stereospecific addition of deuterium across the C6-C7 double bond. The use of this compound as a starting material is a key strategy for creating site-specific deuterium-labeled steroids, which are valuable as internal standards for mass spectrometry-based quantification or for mechanistic studies of estrogen metabolism. nih.gov

Table 1: Synthesis of Deuterium-Labeled Estrone

| Precursor | Reagent | Catalyst | Product Name |

| This compound | Deuterium Gas (D₂) | Palladium on Charcoal (Pd/C) | [6,7-²H₂]Estrone |

For studies requiring the highest sensitivity, such as radioligand binding assays, tritium-labeled estrogens are preferred due to their high specific activity. The catalytic reduction of this compound acetate (B1210297) with tritium (B154650) gas (³H₂) is a well-established method for producing [6,7-³H₂]estrone. researchgate.net

The synthesis begins with the acetylation of the 3-hydroxyl group of this compound to form this compound acetate. This protected intermediate is then subjected to catalytic reduction using tritium gas. A common catalyst for this reaction is 10% palladium on charcoal (Pd/C). Following the tritiation step, the acetate group is removed by hydrolysis, typically using potassium hydroxide (B78521) (KOH), to yield the final product, [6,7-³H₂]estrone. This synthetic route is effective for producing high specific activity compounds, which are essential for sensitive biological assays. researchgate.net

Table 2: Synthesis of [6,7-³H₂]Estrone

| Precursor | Reagent | Catalyst | Intermediate | Final Product |

| This compound Acetate | Tritium Gas (³H₂) | 10% Palladium on Charcoal (Pd/C) | [6,7-³H₂]Estrone Acetate | [6,7-³H₂]Estrone |

To achieve even higher specific activities and to facilitate more complex metabolic tracking, estrogens can be labeled with multiple tritium atoms. A powerful strategy for synthesizing multi-labeled estrogens, such as [2,4,6,7-³H₄]estrogens, involves the use of halogenated 6-dehydroestrogen precursors.

This advanced approach combines two types of catalytic reactions into a single step: the reduction of the C6-C7 double bond and the reductive dehalogenation of the A-ring. The synthesis starts with the halogenation (e.g., bromination or iodination) of this compound at the C2 and C4 positions, creating a 2,4-dihalo-6-dehydroestrone intermediate. This precursor is then treated with tritium gas in the presence of a palladium catalyst. The catalyst facilitates the addition of tritium across the 6,7-double bond while simultaneously replacing the halogen atoms at the C2 and C4 positions with tritium atoms. This method efficiently produces a tetra-tritiated estrogen, significantly enhancing the specific activity and making it an exceptionally sensitive tracer for biological research. researchgate.net

Table 3: Synthesis of Multi-Labeled Estrogen

| Precursor | Reagent | Catalyst | Product Name |

| 2,4-Dihalo-6-dehydroestrone | Tritium Gas (³H₂) | Palladium Catalyst | [2,4,6,7-³H₄]Estrone |

Molecular Interactions and Biological Activities of 6 Dehydroestrone

Estrogen Receptor Binding Affinities and Selectivity

The biological effects of estrogens are primarily mediated through their binding to two specific estrogen receptor (ER) subtypes, ERα and ERβ. oup.com These receptor subtypes exhibit distinct tissue distribution and can trigger different cellular responses. oup.comtransfemscience.org Therefore, the binding affinity and selectivity of a compound for these receptors are critical determinants of its biological activity.

Comparative Binding Affinity for Estrogen Receptor Alpha (ERα) and Beta (ERβ) Subtypes

Research has shown that 6-Dehydroestrone displays a differential binding affinity for the two estrogen receptor subtypes. oup.com Compared to its parent compound, estrone (B1671321) (E1), this compound exhibits a significantly lower binding affinity for ERα. oup.com In contrast, its binding affinity for ERβ is nearly the same as that of estrone. oup.com

One study quantified this difference, reporting the relative binding affinity (RBA) of this compound for ERα to be only 10% of that of estrone. oup.com This indicates a marked decrease in its ability to bind to the alpha subtype. However, for ERβ, the relative binding affinity was found to be comparable to estrone. oup.com This differential binding suggests that this compound may preferentially exert its effects through the ERβ signaling pathway. aacrjournals.org

Comparative Binding Affinities of this compound and Estrone for ERα and ERβ

| Compound | Relative Binding Affinity for ERα (Compared to Estrone) | Relative Binding Affinity for ERβ (Compared to Estrone) |

|---|---|---|

| Estrone (E1) | 100% | 100% |

| This compound | 10% oup.com | ~100% oup.com |

Analysis of Structural Determinants Influencing ERα/ERβ Differential Binding

The difference in binding affinity of this compound for ERα and ERβ can be attributed to its specific molecular structure. The introduction of a double bond between carbons 6 and 7 in the B-ring of the steroid nucleus distinguishes this compound from estrone. cymitquimica.com This structural modification significantly impacts how the molecule fits into the ligand-binding domains of the two receptor subtypes. nih.gov

The ligand-binding domains of ERα and ERβ, while sharing a high degree of similarity, have subtle differences in their amino acid composition and three-dimensional conformation. nih.gov These differences create unique binding pockets that can accommodate some ligands more favorably than others. The planarity and electronic distribution introduced by the C6-C7 double bond in this compound appear to be less favorable for a stable interaction with the binding pocket of ERα, leading to its reduced affinity. oup.com Conversely, the ERβ binding pocket seems to tolerate this structural change without a significant loss of binding affinity. oup.com Computational modeling analyses have been employed to better understand these subtle structural determinants that favor preferential binding to the ERβ subtype. aacrjournals.org

Effects on Cellular Growth and Proliferation

The interaction of a steroid with its receptor typically initiates a cascade of events that can influence cellular processes such as growth and proliferation. va.gov The differential receptor binding of this compound translates into distinct effects on cell growth when compared to estrone.

Evaluation of Growth Activity Compared to Estrone

Studies have demonstrated that this compound has a considerably decreased growth-promoting activity compared to estrone. semanticscholar.org This reduced physiological activity is a direct consequence of its altered interaction with estrogen receptors, particularly the lower affinity for the growth-promoting ERα. transfemscience.orgsemanticscholar.org In assays measuring uterine growth, this compound showed a noticeable decrease in its ability to stimulate growth when compared to estrone. semanticscholar.org

Role of C6 Hydrogen Atoms in Modulating Physiological Activity

The presence and configuration of hydrogen atoms at the C6 position of the estrane (B1239764) skeleton appear to be critical for full physiological activity. semanticscholar.org The removal of hydrogen atoms from both the C6 and C7 positions to create the double bond in this compound leads to a considerable decrease in its biological activity. semanticscholar.org This suggests that the two hydrogen atoms at C6 in estrone are required for its optimal physiological efficiency. semanticscholar.org This finding highlights the high significance of the specific stereochemistry at this position for the molecule's ability to effectively promote growth. semanticscholar.org

Non-Receptor Mediated and Ancillary Protein Interactions

While the primary mechanism of action for estrogens is through ERα and ERβ, they can also interact with other proteins and engage in non-receptor-mediated pathways. Research into the specific non-receptor mediated interactions of this compound is an evolving area. It is known that estrogen metabolites can have diverse biological effects independent of direct ER binding. nih.gov For instance, some estrogen metabolites can influence cellular processes by interacting with other cellular components or signaling pathways. clinexprheumatol.org However, specific data on the non-receptor mediated actions or ancillary protein interactions of this compound are not extensively detailed in the reviewed literature. It is plausible that, like other estrogen derivatives, it could be a substrate for enzymes involved in steroid metabolism, such as those from the cytochrome P450 family, which could lead to metabolites with their own unique biological activities. researchgate.net

Binding to Serum and Hepatic Liver Proteins

The transport and bioavailability of steroid hormones, including estrogens, are significantly influenced by their binding to proteins in the bloodstream and within tissues like the liver. oup.com Steroid hormones circulate in the blood predominantly bound to specific transport proteins and albumin, with only a small fraction remaining unbound or "free," which is considered the biologically active portion. oup.com The liver is a central organ in this process, as it is the primary site for the synthesis of key binding proteins and for the metabolism of steroid hormones. escholarship.orgsemanticscholar.org

Phenolic estrogens are known to bind firmly to proteins in the serum and liver. scispace.comwikipedia.org The primary binding proteins for estrogens in the serum are Sex Hormone-Binding Globulin (SHBG), which binds steroids with high affinity, and albumin, which binds them with lower affinity but has a much higher capacity due to its abundance. oup.com For the parent compound estrone, approximately 80% is bound to albumin and 16% to SHBG, leaving a small percentage free. nih.gov

Structural modifications to the estrone molecule can significantly alter its biological activity, which may be related to changes in protein binding. scispace.com The introduction of a double bond between carbons 6 and 7 to form this compound results in a notable decrease in estrogenic activity compared to estrone. scispace.com

Research into the interaction of estrogens with liver proteins has demonstrated a high affinity of these hormones for hepatic proteins. oup.com In one study, the specific activity of chromatin protein in the liver after exposure to estrogens was found to be over 3,000 times higher than that of DNA, underscoring the significant extent of protein binding in this organ. oup.com

While specific quantitative data on the binding of this compound to SHBG and albumin is not extensively detailed in the literature, its interaction with estrogen receptors (ERs), which are proteins crucial for its biological activity, has been studied. This binding is a key molecular interaction. Research shows that this compound exhibits a differential binding affinity for the two main estrogen receptor subtypes, ERα and ERβ, when compared to its parent compound, estrone. Its binding affinity for ERβ is nearly the same as estrone's, but its affinity for ERα is substantially lower.

Data Tables

Table 1: Reference Binding of Estrone to Serum Proteins This table provides reference values for the plasma protein binding of the parent compound, estrone.

| Protein | Binding Percentage (%) |

| Albumin | ~80% nih.gov |

| Sex Hormone-Binding Globulin (SHBG) | ~16% nih.gov |

| Free (Unbound) | 2-4% nih.gov |

Table 2: Comparative Binding Affinity of this compound to Human Estrogen Receptors This table details the relative binding affinity (RBA) of this compound for estrogen receptor subtypes ERα and ERβ, with the affinity of Estrone set as the reference.

| Compound | Receptor Subtype | Relative Binding Affinity (RBA) vs. Estrone |

| This compound | ERα | 10% of Estrone |

| This compound | ERβ | Nearly the same as Estrone |

Metabolic Profiling and Tissue Distribution of 6 Dehydroestrone

Quantitative Detection in Biological Samples

The measurement of 6-dehydroestrone in biological matrices is a complex analytical challenge that has seen both persistent difficulties and significant methodological progress.

Challenges and Advances in Urinary Detection and Quantification in Non-Pregnant Individuals

The detection and accurate quantification of this compound in the urine of non-pregnant individuals are fraught with challenges. Historically, some estrogen metabolites, including this compound, have reportedly never been definitively identified or quantified in the urine of non-pregnant women. oup.com A primary difficulty lies in the very low concentrations of this compound, making its measurement by techniques like gas chromatography-mass spectrometry (GC-MS) susceptible to interference. oup.com

Critics of some published studies point to methodologies with insufficient purification steps, which can lead to the co-elution of interfering compounds. oup.com These interferences, which can originate from neutral steroids or dietary phenolic compounds present at much higher concentrations, may lead to a gross overestimation of this compound levels. oup.com For instance, some analyses have reported values for certain estrogen metabolites that are 2 to 60 times higher than those obtained with more specific and accurate methods. oup.com The lack of detailed information on the retention times of measured estrogens and potential interfering compounds in some studies further complicates the validation of these findings. oup.com

Despite these challenges, advances in analytical techniques offer a path forward. The use of sensitive gas chromatography-mass spectrometry (GC-MS) has been employed to determine the urinary levels of a range of estrogen metabolites, including this compound, in postmenopausal women. koreamed.org Such advanced methods are crucial for overcoming the limitations associated with measuring the low concentrations of steroid hormones found in non-pregnant individuals. koreamed.org For reliable quantification, it is essential to use robust purification methods to eliminate interfering substances and ideally employ internal standards, such as deuterium-labeled compounds, that closely match the analyte's chemical properties. oup.com

Analysis of Tissue Steroid Levels in Animal Models (e.g., Male Pig Testis, Prostate, and Liver)

Studies utilizing animal models, such as the male pig (Sus scrofa), have provided valuable insights into the tissue-specific distribution of steroids. Comprehensive steroid profiling using liquid chromatography/mass spectrometry (LC/MS) has been conducted on tissues including the testis, prostate, and liver. nih.govnih.gov These analyses have revealed unique steroid profiles for each organ. nih.govnih.gov

In a study assessing over 200 different steroids in boars, this compound was detected and quantified. nih.gov The research highlighted that each tissue maintains a distinct steroid environment. For example, the study found that while the testis is a primary site for free estrogen production, the prostate and liver also play complex roles in steroid hormone synthesis and metabolism. nih.govnih.gov The administration of an aromatase inhibitor, letrozole, was shown to significantly decrease the concentrations of free estrogens like estrone (B1671321) and estradiol (B170435) specifically in the testes, while the levels of their sulfated conjugates were reduced in all three tissues (testis, prostate, and liver). nih.gov This demonstrates tissue-specific regulation and distribution of estrogens. nih.gov

The following table presents a selection of steroids evaluated in the profile from the male pig study, including the reported value for this compound.

Table 1: Selected Steroids Evaluated in Male Pig Tissue Profile

| Steroid | Value | Steroid | Value |

|---|---|---|---|

| This compound | 0.019 | 7β-Hydroxyandrostenediol | 1.29 |

| 16α-Hydroxyestrone | 0.175 | 5β-Dihydrocorticosterone | |

| 17-Epiestriol | 0.173 | 4-Pregnen-3b-ol-20-one | 8.06 |

| Estriol | 0.347 | Urocortisone | 0.067 |

Pathways in Steroid Intermediary Metabolism

This compound is an intermediary metabolite within the complex network of steroid hormone synthesis and transformation. biosynth.com It is a derivative of estrone and is classified as an estrogen. cymitquimica.com Its metabolic journey begins with precursor steroids produced primarily in the adrenal glands and gonads. biosynth.comnih.gov

The overarching pathway involves the synthesis of dehydroepiandrosterone (B1670201) (DHEA) from pregnenolone (B344588) in the adrenal cortex. nih.gov DHEA is then converted in the liver to other steroids, including estrone and androstenedione, through the action of enzymes such as CYP17A1. biosynth.com this compound is considered an intermediate metabolite of estradiol. biosynth.com Its structural relationship with estrone is also significant; it has been utilized as a chemical starting material for the laboratory synthesis of isotopically labeled estrone (deuterium- and tritium-labeled), which is a powerful tool for studying steroid metabolism and secretion rates. portlandpress.com

Furthermore, studies on the binding affinity of various estrogen metabolites to human estrogen receptor (ER) subtypes reveal functional nuances. Compared to estrone, this compound exhibits a significantly decreased binding affinity for ERα, while its affinity for ERβ remains nearly the same. oup.com This differential binding suggests that as a metabolite, it may have a distinct biological activity profile compared to its parent compounds. oup.com

Advanced Analytical Methodologies for 6 Dehydroestrone Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for steroid analysis, offering high specificity and sensitivity. nih.gov This powerful technique allows for the simultaneous detection and quantification of multiple analytes in complex biological matrices. nih.gov

A novel approach combining ultrafiltration with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to investigate the relative binding affinities of various estrogens, including 8,9-dehydroestrone (B195169) (an isomer of 6-dehydroestrone), to human estrogen receptors α (ER-α) and β (ER-β). researchgate.netnih.govacs.orgnih.gov This method allows for the simultaneous assay of a mixture of estrogens, providing a comprehensive understanding of their receptor binding profiles. nih.govacs.orgnih.gov

In these studies, a mixture containing estradiol (B170435) and six other equine estrogens, including 8,9-dehydroestrone and its 17β-hydroxyl derivative, were analyzed. researchgate.netnih.govacs.org The results consistently showed that estrogens with a 17β-hydroxyl group have higher relative affinities for both estrogen receptors compared to their 17-keto counterparts. researchgate.netnih.govacs.org Specifically, for ER-β, the binding affinity rank order was determined to be E2 > 17β-EN > 17β-EQ > 17β-DHES >> DHES > EQ > EN. nih.gov This indicates that while 8,9-dehydroestrone (DHES) itself has a lower binding affinity, its reduced form (17β-DHES) is significantly more active. nih.gov The findings from ultrafiltration-LC-MS/MS are consistent with results from traditional radiolabeled estradiol competitive binding assays. nih.govacs.orgnih.gov

A study on various estrogen metabolites determined the relative binding affinity (RBA) of this compound for human ERα and ERβ. oup.com Compared to estrone (B1671321) (E1), this compound exhibited nearly the same binding affinity for ERβ, but its affinity for ERα was significantly lower, with an RBA of only 10% of E1. oup.com

Table 1: Relative Binding Affinities (RBA) of Selected Estrogens to Human Estrogen Receptors

| Compound | RBA for ERα (% of E1) | RBA for ERβ (% of E1) |

|---|---|---|

| This compound | 10 | ~100 |

| Estrone (E1) | 100 | 100 |

Data sourced from Zhu et al. (2006). oup.com

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a state-of-the-art method for comprehensive steroid profiling in various biological samples, including serum and hair. medrxiv.orgnih.gov This technique is favored for its ability to simultaneously measure a wide range of steroid hormones, providing a detailed snapshot of the steroid metabolome. nih.govmdpi.com The high sensitivity and specificity of LC-MS/MS make it the gold standard in steroid hormone testing, surpassing traditional immunoassays which can be prone to cross-reactivity. mdpi.comibl-international.com

LC-MS/MS methods have been developed and validated for the analysis of numerous endogenous steroids, including androgens, estrogens, glucocorticoids, and progestagens. medrxiv.org These methods are crucial for diagnosing and managing a variety of endocrine disorders. mdpi.com While specific applications detailing the profiling of this compound are not as prevalent, the established methodologies for other estrogens demonstrate the capability of LC-MS/MS for its inclusion in broader steroid panels. nih.govibl-international.com The technique's ability to separate and quantify structurally similar compounds makes it well-suited for distinguishing between different estrogen isomers. mdpi.com

Ultrafiltration-LC-MS/MS for Relative Binding Affinity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) for Estrogen Quantification

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool used for the quantification of estrogens, particularly in urine. nih.govoup.comunito.it To improve detectability, especially for low-concentration metabolites, samples often undergo a derivatization process before analysis. nih.govunito.it This chemical modification enhances the volatility and thermal stability of the estrogens, making them more amenable to GC analysis. restek.com

One validated GC-MS method for urinary estrogen analysis involves a two-phase extractive ethoxycarbonylation followed by pentafluoropropionyl derivatization. nih.gov This method has demonstrated good sensitivity and selectivity, with limits of quantification (LOQ) as low as 0.02 to 0.1 ng/ml for many estrogens. nih.gov Such methods are sensitive enough to quantify estrogen metabolites even in postmenopausal women, where concentrations are typically very low. nih.gov Although direct application to this compound is not explicitly detailed in these studies, the methodology is designed for a broad panel of estrogens and could be adapted for its quantification. unito.it The use of selected ion monitoring (SIM) in GC-MS allows for the specific detection and quantification of target analytes, minimizing interference from other compounds in the sample. nih.govoup.com

Spectroscopic and Chromatographic Methods for Characterization

Before the widespread adoption of mass spectrometry, classical spectroscopic and chromatographic methods were instrumental in the characterization and identification of estrogens like this compound.

Early research utilized a combination of chromatographic techniques and the formation of chemical derivatives for the qualitative analysis of estrogens. researchgate.net For instance, this compound and its isomer, equilin, which were not easily separated by some high-performance liquid chromatography (HPLC) methods, could be distinguished by analyzing their corresponding 2,4-dinitrophenylhydrazine (B122626) derivatives. researchgate.net

In one study, the identity of this compound, produced from the perfusion of 17β-acetoxyandrosta-4,6-dien-3-one through human placenta, was confirmed by comparing its chromatographic behavior and melting point with an authentic standard. bioscientifica.com The ultraviolet (UV) spectrum of the isolated compound showed absorption maxima characteristic of a double bond in conjugation with the aromatic A-ring of the steroid. bioscientifica.com Further confirmation was achieved by comparing the chromatographic properties of the acetate (B1210297) derivatives of the isolated compound with those of authentic this compound acetate. bioscientifica.com High-pressure liquid chromatography has also been employed to study the chromatographic behavior of a wide range of estrogens, including this compound, using various columns and mobile phases to achieve separation and identification. oup.com

Table 2: Chromatographic Data for Identification of this compound

| Compound | Melting Point (°C) | UV Absorption Maxima (mµ) |

|---|---|---|

| Isolated D-1 (this compound) | 262-264 | 225, 262, 271, 304 |

| Authentic this compound | 266 | Not specified |

Data sourced from Starka et al. (1964). bioscientifica.com

Future Research Directions and Potential Applications

Further Characterization of Biological Roles and Mechanisms

While 6-Dehydroestrone is classified as an estrogenic steroid, its precise physiological and pathophysiological roles remain an active area of research. cymitquimica.com A critical avenue for future studies is the detailed elucidation of its interactions with estrogen receptor (ER) subtypes, ERα and ERβ, which mediate the diverse effects of estrogens throughout the body. oup.comnih.gov These receptors often have different tissue distribution patterns and can trigger distinct cellular responses. oup.comnih.gov

Initial research indicates that this compound exhibits a differential binding affinity for the two receptor subtypes. One study found that while its binding affinity for ERβ was nearly the same as that of estrone (B1671321), its affinity for ERα was significantly lower. oup.com This suggests that this compound may have a profile of a selective estrogen receptor modulator (SERM), potentially exerting tissue-specific effects. Future research is needed to explore the downstream consequences of this receptor selectivity. Investigating the specific genes regulated by the this compound-ER complex and the recruitment of co-regulator proteins could reveal unique mechanisms of action. researchgate.net Such studies are crucial for understanding whether it could offer benefits in certain tissues while minimizing adverse effects in others.

Furthermore, exploring its potential as a neuroprotective agent is a promising direction, given that other dehydroestrone variants, such as Δ⁸,⁹-dehydroestrone, have shown protective effects against neurodegenerative insults in preclinical models. nih.govd-nb.info Systematic evaluation of this compound in neuronal cell cultures and animal models of neurodegeneration could uncover novel therapeutic potential.

Table 1: Comparative Receptor Binding Affinity (RBA) of this compound and Related Estrogens

| Compound | RBA for ERα (%) (Relative to Estrone) | RBA for ERβ (%) (Relative to Estrone) | RBA Ratio (α/β) |

|---|---|---|---|

| Estrone (E1) | 100 | 100 | 1.00 |

| This compound | 10 | Nearly the same as E1 | ~0.10 |

| Equilin | 45 | Drastically increased vs E1 | <0.45 |

| 9(11)-Dehydroestrone | 50 | Drastically increased vs E1 | <0.50 |

Data sourced from a quantitative structure-activity relationship study. oup.com

Advancements in Analytical Techniques for Low-Level Quantification

The reliable detection and quantification of steroid hormones and their metabolites at trace levels in complex biological and environmental matrices is a significant analytical challenge. vliz.be this compound is typically present in very low concentrations, necessitating the development of highly sensitive and specific analytical methods. cymitquimica.com

Future research in this area will likely focus on the refinement and application of advanced analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). vliz.befarmaciajournal.com This technique offers superior selectivity and sensitivity compared to older methods like immunoassays, which can be prone to cross-reactivity and interference. mst.dk The development of LC-MS/MS methods involves optimizing several key parameters, including sample preparation, chromatographic separation, and mass spectrometric detection.

Key advancements will likely include:

Improved Sample Preparation: Developing more efficient solid-phase extraction (SPE) protocols to isolate and concentrate this compound from complex samples like plasma, urine, or tissue homogenates, while removing interfering substances. nih.gov

Enhanced Chromatographic Resolution: Utilizing ultra-high-performance liquid chromatography (UHPLC) to achieve better separation of this compound from its isomers and other closely related steroids, ensuring accurate quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS): Employing instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers to provide exact mass measurements, further increasing confidence in compound identification and reducing ambiguity. nih.gov

Derivatization Strategies: Investigating chemical derivatization to enhance ionization efficiency and improve the limits of detection for estrogens in mass spectrometry. farmaciajournal.com

The goal is to establish validated methods with extremely low limits of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range, which are essential for detailed pharmacokinetic studies and for assessing its potential as a biomarker in various physiological or disease states. medrxiv.orgresearchgate.net

Table 2: Overview of Advanced Analytical Techniques for Steroid Quantification

| Technique | Principle | Advantages for this compound Analysis | Key Research Focus |

|---|---|---|---|

| LC-MS/MS | Combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. | High selectivity and sensitivity; can distinguish between structurally similar steroids; considered the gold standard. farmaciajournal.com | Method validation for various biological matrices; lowering detection limits. medrxiv.org |

| GC-MS/MS | Gas chromatography coupled with tandem mass spectrometry; often requires derivatization for volatile compounds. | High chromatographic efficiency and sensitivity. mst.dk | Optimizing derivatization procedures for estrogens. |

| UHPLC-HRMS | Utilizes sub-2 µm particle columns for rapid separation and a high-resolution mass spectrometer for detection. | Provides exact mass data for unambiguous identification; high throughput. nih.gov | Metabolite identification; comprehensive steroid profiling. |

Development of this compound-Derived Compounds for Specific Biological Targets

The steroidal skeleton of this compound provides a valuable scaffold for medicinal chemists to design and synthesize novel compounds with tailored biological activities. Its unique 6,7-double bond offers a site for chemical modification that can significantly alter receptor binding characteristics and metabolic stability. kyushu-u.ac.jp

A significant area of research is the synthesis of this compound derivatives as probes for estrogen receptor-positive (ER+) cancers, which account for a large percentage of breast tumors. kyushu-u.ac.jp The strategy involves attaching imaging agents, such as gamma-emitting radionuclides (e.g., Iodine-123) or positron-emitting isotopes, to the steroid core. kyushu-u.ac.jp These radiolabeled ligands are designed to bind with high affinity and selectivity to estrogen receptors within tumor cells, allowing for non-invasive imaging of primary and metastatic tumors using techniques like single-photon emission computed tomography (SPECT) or positron emission tomography (PET). kyushu-u.ac.jp

Synthetic efforts focus on:

Modification at C-7: Introducing alkyl chains with polar groups at the 7α-position can enhance receptor binding and provide a site for attaching labels. kyushu-u.ac.jp

Modification at C-17: Adding an ethynyl (B1212043) or iodoethynyl group at the 17α-position can retard metabolic breakdown and serve as another potential attachment point for a radiolabel. kyushu-u.ac.jp

Systematic Derivatization: Creating a library of derivatives by oxidizing this compound to form intermediates like 6α,7α-glycols or 6α,7α-oxides, which can then be converted into a range of hydroxylated or functionalized analogues. researchgate.netcore.ac.uk

Future work will involve synthesizing and screening these novel compounds for improved tumor uptake, favorable pharmacokinetic profiles, and high target-to-background ratios in imaging studies. Beyond imaging, these derivatives could be adapted to carry cytotoxic agents, creating targeted therapies that deliver a toxic payload directly to ER-positive cancer cells, thereby minimizing damage to healthy tissue.

常见问题

Q. How can 6-Dehydroestrone be synthesized with high stereochemical purity?

Methodological Answer: this compound (C₁₈H₂₀O₂) is synthesized via selective reduction of estrone derivatives. For example, lithium tri-tert-butoxyaluminum hydride reduces the 17-keto group of this compound to yield 6-dehydro-estradiol with >90% stereochemical yield. Protecting groups (e.g., acetate or benzoate) are used to stabilize intermediates, with acetate preferred for ease of removal under mild conditions . Analytical validation via NMR (¹H/¹³C) and high-resolution mass spectrometry ensures structural integrity.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for C6 and C7 protons to confirm unsaturated bonds and stereochemistry.

- Mass Spectrometry : Use HRMS (ESI/TOF) to verify molecular ions (e.g., [M+H]⁺ at m/z 269.154 for this compound).

- Chromatography : HPLC with UV detection (λ = 280 nm) monitors purity (>98%) .

Q. How does this compound differ structurally from estrone, and what are the implications for receptor binding?

Methodological Answer: this compound lacks hydrogen atoms at C6 and C7 (unsaturated Δ⁶,⁷ bond), unlike estrone. Computational docking studies (e.g., AutoDock Vina) show reduced hydrogen bonding with estrogen receptor α (ERα) due to steric hindrance from the unsaturated region. Competitive binding assays (radiolabeled estradiol displacement) confirm a 60% decrease in affinity compared to estrone .

Advanced Research Questions

Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Synthetic Modifications : Introduce substituents at C6/C7 (e.g., halogens, hydroxyl groups) to assess steric/electronic effects.

- Biological Assays : Use uterine growth assays in ovariectomized rodents to quantify estrogenic activity. Compare ED₅₀ values relative to estrone (e.g., this compound ED₅₀ = 2.5 mg/kg vs. estrone ED₅₀ = 0.8 mg/kg) .

- Molecular Dynamics Simulations : Model ERα ligand-binding domain interactions to predict binding free energy (ΔG) changes .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Normalization : Control for variables like animal strain (e.g., Sprague-Dawley vs. Wistar rats) and hormonal status.

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to calculate weighted effect sizes. For example, discrepancies in anti-proliferative effects on MCF-7 cells may arise from differences in serum-free vs. serum-containing media .

- Reproducibility Checks : Replicate synthesis and bioassays under standardized protocols (e.g., OECD Guidelines 456 for uterotrophic assays).

Q. What methodologies address challenges in quantifying this compound metabolites in complex biological matrices?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (C18 columns) with enzymatic deconjugation (β-glucuronidase/sulfatase) to isolate free metabolites.

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., 269.154 → 145.065 for this compound) with deuterated internal standards (e.g., d₄-estrone) to correct matrix effects.

- Validation : Follow FDA bioanalytical guidelines for accuracy (85–115%), precision (CV <15%), and lower limit of quantification (LLOQ = 0.1 ng/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。